Y2 Antagonist 36
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Overview
Description
Y2 Antagonist 36 is a compound that selectively inhibits the Y2 receptor, a subtype of the neuropeptide Y receptor family. These receptors are involved in various physiological processes, including appetite regulation, energy homeostasis, and stress response . The compound has garnered interest for its potential therapeutic applications in treating conditions such as obesity, anxiety, and neurodegenerative diseases .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Y2 Antagonist 36 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under controlled conditions. One common method involves the use of solid-phase peptide synthesis, where amino acids are sequentially added to a growing peptide chain anchored to a solid support . The reaction conditions typically include the use of coupling reagents like N,N’-diisopropylcarbodiimide and activators such as 1-hydroxybenzotriazole .
Industrial Production Methods
Industrial production of this compound often employs automated peptide synthesizers to ensure high yield and purity. The process includes purification steps such as high-performance liquid chromatography and lyophilization to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
Y2 Antagonist 36 undergoes various chemical reactions, including:
Oxidation: This reaction can modify specific amino acid residues, affecting the compound’s stability and activity.
Reduction: Reduction reactions are used to break disulfide bonds within the peptide structure.
Substitution: Amino acid residues can be substituted to enhance the compound’s stability and receptor affinity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as dithiothreitol . The reactions are typically carried out under mild conditions to preserve the integrity of the peptide structure .
Major Products Formed
The major products formed from these reactions include modified peptides with enhanced stability, receptor affinity, and reduced aggregation .
Scientific Research Applications
Y2 Antagonist 36 has a wide range of scientific research applications:
Mechanism of Action
Y2 Antagonist 36 exerts its effects by selectively binding to the Y2 receptor, thereby inhibiting its activity . This inhibition affects the release of neuropeptide Y and other neurotransmitters, modulating various physiological processes such as appetite regulation and stress response . The molecular targets include the presynaptic neurons in the central nervous system, where Y2 receptors are predominantly located .
Comparison with Similar Compounds
Similar Compounds
N-Methyl-JNJ-31020028: Another Y2 receptor antagonist with similar applications in PET imaging studies.
BIIE0246: A non-peptide Y2 receptor antagonist used in various scientific studies.
Uniqueness
Y2 Antagonist 36 is unique due to its high selectivity and potency for the Y2 receptor, making it a valuable tool in both research and therapeutic applications . Its stability and ability to undergo various chemical modifications further enhance its utility in scientific studies .
Properties
Molecular Formula |
C27H29ClN4O3 |
---|---|
Molecular Weight |
493.0 g/mol |
IUPAC Name |
N-[3-chloro-4-[4-(3-methoxypyridine-2-carbonyl)piperazin-1-yl]phenyl]-2-methyl-2-phenylpropanamide |
InChI |
InChI=1S/C27H29ClN4O3/c1-27(2,19-8-5-4-6-9-19)26(34)30-20-11-12-22(21(28)18-20)31-14-16-32(17-15-31)25(33)24-23(35-3)10-7-13-29-24/h4-13,18H,14-17H2,1-3H3,(H,30,34) |
InChI Key |
WIHRUDKZTYLJLT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=CC=CC=C1)C(=O)NC2=CC(=C(C=C2)N3CCN(CC3)C(=O)C4=C(C=CC=N4)OC)Cl |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.